Enzymatic Potency Comparison: Target Compound vs. Potent Aminopeptidase Inhibitors
In a purified membrane-bound rat brain aminopeptidase B assay, the target compound demonstrates an IC50 of 5.00E+5 nM [1]. This contrasts sharply with potent aminopeptidase inhibitors like the comparator compound in patent US10011568, Ex. No. 9, which achieves an IC50 of 2.35 nM against its target [2]. This difference validates the target compound's utility as a weak or negative control comparator in mechanistic studies, rather than a lead inhibitor.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.00E+5 nM (500,000 nM) |
| Comparator Or Baseline | Potent small-molecule inhibitor (US10011568, Ex. No. 9) at 2.35 nM |
| Quantified Difference | ~212,000-fold weaker inhibitory potency |
| Conditions | Purified membrane-bound rat brain Aminopeptidase B assay; Comparator assay conditions were 96-well format, pH 7.4, 2°C. |
Why This Matters
This vast potency difference justifies its specific procurement as a negative control tool or for studies defining the selectivity profile of aminopeptidase inhibitors, where an inactive analog is required.
- [1] BindingDB. Affinity Data for BDBM50368569 / CHEMBL1794904 targeting Aminopeptidase B. Accessed May 7, 2026. View Source
- [2] BindingDB. Affinity Data for BDBM261486, compound from US10011568, Ex. No. 9. Accessed May 7, 2026. View Source
